molecular formula CH3FOP+ B14661919 Fluoro(methyl)oxophosphanium CAS No. 39124-55-5

Fluoro(methyl)oxophosphanium

Cat. No.: B14661919
CAS No.: 39124-55-5
M. Wt: 81.006 g/mol
InChI Key: NHECROQTANGFLT-UHFFFAOYSA-N
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Description

Fluoro(methyl)oxophosphanium is a compound that features a phosphorus atom bonded to a fluorine atom, a methyl group, and an oxygen atom. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluoro(methyl)oxophosphanium typically involves the reaction of a phosphorus precursor with a fluorinating agent. One common method is the reaction of methylphosphonic dichloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield of the compound, often requiring multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Fluoro(methyl)oxophosphanium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The fluorine or methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as hydrogen gas, metal hydrides, or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.

Scientific Research Applications

Fluoro(methyl)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus metabolism.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of fluoro(methyl)oxophosphanium involves its interaction with various molecular targets, primarily through the formation of phosphorus-containing intermediates. These intermediates can participate in a range of chemical reactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or catalysis in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Fluorophosphine: Contains a phosphorus-fluorine bond but lacks the methyl and oxygen groups.

    Methylphosphine oxide: Contains a phosphorus-oxygen bond and a methyl group but lacks the fluorine atom.

    Phosphonofluoridic acid: Contains a phosphorus-fluorine bond and an oxygen atom but lacks the methyl group.

Uniqueness

Fluoro(methyl)oxophosphanium is unique due to its specific combination of fluorine, methyl, and oxygen groups bonded to a phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis, research, and industry.

Properties

CAS No.

39124-55-5

Molecular Formula

CH3FOP+

Molecular Weight

81.006 g/mol

IUPAC Name

fluoro-methyl-oxophosphanium

InChI

InChI=1S/CH3FOP/c1-4(2)3/h1H3/q+1

InChI Key

NHECROQTANGFLT-UHFFFAOYSA-N

Canonical SMILES

C[P+](=O)F

Origin of Product

United States

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